Bienvenue dans la boutique en ligne BenchChem!

Oxprenolol Hydrochloride

Beta-blocker pharmacology Intrinsic sympathomimetic activity Exercise physiology

Oxprenolol HCl features intrinsic sympathomimetic activity (ISA), producing a heart rate plateau that prevents excessive bradycardia—a key differentiator from pure antagonists like propranolol. Its less negative inotropic profile yields smaller reductions in cardiac output, making it safer for β-blockade studies where cardiac reserve is borderline. Its lipophilicity and membrane-stabilizing activity enable CNS penetration and non-receptor-mediated mechanistic research. An essential reference compound for pharmacological subclassification (Group I: non-selective, ISA-positive, membrane-active). Compare quotes from verified suppliers.

Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
CAS No. 22972-97-0
Cat. No. B7767951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxprenolol Hydrochloride
CAS22972-97-0
Molecular FormulaC15H24ClNO3
Molecular Weight301.81 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
InChIInChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
InChIKeyCOAJXCLTPGGDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxprenolol Hydrochloride CAS 22972-97-0: Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity


Oxprenolol hydrochloride (CAS 22972-97-0) is a non-selective beta-adrenergic receptor (β-AR) antagonist that also possesses intrinsic sympathomimetic activity (ISA), a partial agonist effect that distinguishes it from pure antagonists like propranolol [1]. It is a lipophilic compound that crosses the blood-brain barrier and demonstrates membrane-stabilizing properties, placing it in a unique pharmacologic subclass among beta-blockers [2]. While not currently marketed in the United States, oxprenolol has been extensively studied for hypertension, angina pectoris, and arrhythmias, and remains available in certain global markets for research and clinical use [3].

Why Oxprenolol Hydrochloride Cannot Be Substituted with Generic Beta-Blockers


The selection of a beta-blocker is not a simple matter of class substitution; ancillary properties critically dictate hemodynamic response, tolerability, and patient-specific safety. Oxprenolol's defining feature is its intrinsic sympathomimetic activity (ISA), which fundamentally alters the dose-response curve compared to pure antagonists [1]. While propranolol produces progressive reductions in heart rate with increasing doses, oxprenolol's ISA causes a plateau effect, preventing the excessive bradycardia often seen with non-ISA agents [1]. This translates to a less pronounced reduction in resting heart rate and cardiac output at therapeutic doses [2]. Consequently, substituting oxprenolol with a non-ISA beta-blocker like propranolol would result in a different hemodynamic profile, potentially exposing patients with borderline cardiac reserve to greater negative inotropic effects [3]. Furthermore, its membrane-stabilizing activity and lipophilicity differentiate it from beta-1 selective, hydrophilic agents like atenolol, influencing both central nervous system effects and pharmacokinetic interactions [4].

Oxprenolol Hydrochloride Quantitative Differentiation: Evidence from Comparator Studies


Intrinsic Sympathomimetic Activity (ISA) Dose-Response Differentiation from Propranolol

Oxprenolol's intrinsic sympathomimetic activity (ISA) produces a fundamentally different dose-response relationship compared to propranolol, a non-ISA beta-blocker. In a study of healthy volunteers using a standardized exercise test, increasing doses of propranolol (80 mg to 640 mg) produced progressively greater reductions in exercise heart rate (EHR) with no plateau. In contrast, oxprenolol (80 mg to 640 mg) exhibited a flattening of the dose-response curve, where increases beyond a certain dose produced almost no further increase in effect [1]. This demonstrates the partial agonist activity of oxprenolol, which limits maximal beta-blockade and prevents excessive bradycardia.

Beta-blocker pharmacology Intrinsic sympathomimetic activity Exercise physiology

Hemodynamic Differentiation: Less Reduction in Resting Heart Rate vs. Propranolol

In a randomized, double-blind study of 18 patients with mild essential hypertension, oxprenolol demonstrated a less pronounced reduction in resting heart rate compared to propranolol. This is attributed to its ISA. The fall in heart rate with oxprenolol was -14.2 ± 1.8%, while propranolol caused a larger reduction of -19.8 ± 2.8% (p < 0.1) [1]. Cardiac output also fell less with oxprenolol, from 6.85 ± 0.63 to 5.77 ± 0.45 L/min (p < 0.01), compared to propranolol's reduction from 6.79 ± 0.61 to 5.37 ± 0.37 L/min (p < 0.02) [1]. Despite these differences, the antihypertensive effect was equivalent between the two drugs.

Hypertension Hemodynamics Cardiac output

Membrane-Interacting and Fluidizing Potency vs. Other Beta-Blockers

Oxprenolol's membrane-interacting properties were quantified in a study using 1,2-dipalmitoylphosphatidylcholine (DPPC) liposomes to measure fluidizing potency. Among non-selective beta-blockers, the rank order for membrane fluidization was propranolol > alprenolol > oxprenolol, with all showing activity [1]. In contrast, beta-1 selective agents (atenolol, metoprolol, esmolol) were completely inactive, showing no membrane-fluidizing effect at concentrations up to 1 mmol/L [1]. This differentiation is linked to the higher lipophilicity of non-selective agents like oxprenolol, which influences their ability to cross the blood-brain barrier and interact with membrane lipids.

Membrane fluidity Lipophilicity Beta-blocker classification

Respiratory Safety in Chronic Airways Obstruction: Worse than Cardioselective Atenolol

In a clinical trial of 10 patients with angina or hypertension and co-existent chronic airways obstruction, oxprenolol (80 mg) was directly compared to the beta-1 selective agent atenolol (50-100 mg). In patients with 'labile' airways obstruction, oxprenolol produced a significant increase in airways obstruction, whereas atenolol did not [1]. Furthermore, following an isoprenaline challenge (1500 µg inhalation), atenolol permitted full bronchodilatation, while oxprenolol almost completely blocked the bronchodilator action of isoprenaline [1]. This indicates that despite possessing ISA, oxprenolol's non-selective beta-2 blockade in the lungs poses a greater risk in susceptible patients than a beta-1 selective agent.

Chronic obstructive pulmonary disease Asthma Beta-blocker safety

Equivalent Antianginal Efficacy to Other Classes in Sustained Therapy

In a double-blind, randomized, crossover study of 23 patients with stable exertional angina, oxprenolol was compared to four other beta-blockers with varying properties (propranolol, practolol, metoprolol, tolamolol) and placebo. All five beta-blockers, including oxprenolol, produced a similar and significant improvement in exercise tolerance and reduction in anginal attacks compared to placebo (P < 0.01) [1]. This indicates that for the primary endpoint of angina relief, oxprenolol's ancillary properties (ISA, non-selectivity) do not compromise its efficacy relative to non-ISA and cardioselective agents when used as sustained twice-daily therapy.

Angina pectoris Exercise tolerance Comparative efficacy

Pharmacokinetic Profile: High First-Pass Metabolism Differentiates from Atenolol

Oxprenolol exhibits a distinct pharmacokinetic profile characterized by extensive first-pass hepatic metabolism, resulting in an oral bioavailability of only 25-40% [1]. This is in stark contrast to the cardioselective agent atenolol, which undergoes minimal hepatic metabolism and has an oral bioavailability of approximately 50-60% and is predominantly renally excreted unchanged [2]. Oxprenolol is approximately 78-80% protein-bound, has a plasma half-life of 1.4-2.5 hours, and is eliminated primarily via glucuronidation in the liver, with less than 4% excreted unchanged in urine [1].

Pharmacokinetics Bioavailability Hepatic metabolism

Optimal Research and Clinical Scenarios for Oxprenolol Hydrochloride Use


Investigating the Role of Intrinsic Sympathomimetic Activity (ISA) in Cardiovascular Outcomes

Oxprenolol serves as a key research tool for isolating the effects of ISA in beta-blocker therapy. Its use in preclinical or clinical studies can help delineate whether the presence of ISA offers advantages in preventing disturbances in tissue perfusion at rest, as suggested by the inverse correlation between ISA and falls in cardiac output and heart rate [1]. Its use is particularly relevant in models of hypertension or heart failure where maintaining a baseline level of sympathetic tone is hypothesized to be beneficial [1]. This is based on evidence that beta-blockers with sufficient ISA prevent the increase in vascular resistance seen with non-ISA agents [1].

Hemodynamic Studies in Patients with Borderline Cardiac Reserve

For studies or clinical applications involving patients with compromised cardiac function, oxprenolol offers a distinct advantage over propranolol. Its less negative inotropic and chronotropic effects, as evidenced by smaller reductions in cardiac output and resting heart rate [1], make it a safer candidate for investigating beta-blockade in populations where a pure negative inotrope might be poorly tolerated. This is directly supported by head-to-head hemodynamic data showing oxprenolol's milder depressive effect on cardiac output [1].

Investigating Membrane-Dependent Drug Actions and CNS Penetration

Oxprenolol's lipophilicity and membrane-fluidizing properties classify it as a research tool for studying the non-receptor-mediated effects of beta-blockers. It can be used in comparative studies against hydrophilic, non-membrane-active agents like atenolol to isolate the role of membrane interactions in cellular signaling, neuroprotection, or central nervous system side effects [1]. Its ability to cross the blood-brain barrier more readily than water-soluble beta-blockers makes it relevant for neuropharmacology research [1].

Reference Standard for Beta-Blocker Subclassification

Oxprenolol is an essential reference compound for pharmacologic classification studies. As a non-selective beta-blocker with both ISA and membrane-stabilizing activity, it belongs to a distinct subclass (Group I) [1]. It is used as a comparator to differentiate it from pure antagonists (e.g., propranolol), beta-1 selective agents (e.g., atenolol), and ISA agents without membrane activity (e.g., pindolol) [1]. This is crucial for structure-activity relationship (SAR) studies and for developing novel beta-adrenergic modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxprenolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.